Technical Monograph: 6-Bromo-2-iodo-4-propan-2-yloxy-1,3-benzothiazole
Technical Monograph: 6-Bromo-2-iodo-4-propan-2-yloxy-1,3-benzothiazole
CAS: 2305255-23-4 Formula: C₁₀H₉BrINOS Molecular Weight: 398.06 g/mol
Executive Summary: The Orthogonal Scaffold
In the landscape of medicinal chemistry, 6-Bromo-2-iodo-4-propan-2-yloxy-1,3-benzothiazole represents a highly specialized "linchpin" intermediate. Unlike mono-functionalized heterocycles, this scaffold offers three distinct vectors for structural diversification, governed by a strict hierarchy of reactivity.
For the drug development scientist, this compound is not merely a building block; it is a programmable logic gate for chemical synthesis. The 2-iodo position serves as the primary entry point (high reactivity), the 6-bromo position as the secondary handle (moderate reactivity), and the 4-isopropoxy group as a fixed physiochemical modulator (solubility/lipophilicity).
This guide details the handling, synthesis, and chemoselective exploitation of this scaffold, ensuring high-yield incorporation into complex drug candidates.
Structural Analysis & Reactivity Profile
The utility of CAS 2305255-23-4 relies on the electronic disparity between the C-2 and C-6 positions.
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C-2 Iodo (The "Soft" Spot): The C-2 position is adjacent to both the ring nitrogen and sulfur. The inductive withdrawal by nitrogen makes this position electron-deficient, rendering the C-I bond highly labile toward oxidative addition by Palladium(0) and nucleophilic aromatic substitution (
). -
C-6 Bromo (The "Hard" Spot): Located on the benzenoid ring, the C-6 bromine behaves like a standard aryl halide. It requires higher activation energy (temperature/catalyst activity) for substitution, ensuring it remains inert during C-2 manipulations.
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4-Isopropoxy (The Modulator): This group provides steric bulk near the thiazole ring and increases lipophilicity (
), crucial for membrane permeability in downstream analogs.
Visualization: Chemoselectivity Map
The following diagram illustrates the logical workflow for sequential functionalization.
Figure 1: Sequential Functionalization Strategy. Note the temperature gradient required to preserve the C-6 bromine during C-2 coupling.
Synthesis Protocol: The Sandmeyer Transformation
While various routes exist, the most robust industrial method for generating 2-iodobenzothiazoles is the Sandmeyer-type iodination of the corresponding 2-amino precursor. This protocol is preferred for its scalability and the avoidance of unstable lithiated intermediates.
Precursor
Starting Material: 2-Amino-6-bromo-4-isopropoxy-1,3-benzothiazole.
Reagents
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p-Toluenesulfonic acid (p-TSA): Solubilizer and proton source.
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Sodium Nitrite (NaNO₂): Diazotization agent.
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Potassium Iodide (KI): Iodine source.
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Acetonitrile (MeCN) / Water: Solvent system.
Step-by-Step Methodology
This protocol is designed to be self-validating through visual cues (color changes and gas evolution).
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Slurry Formation:
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In a round-bottom flask equipped with a magnetic stir bar, suspend the 2-amino precursor (1.0 equiv) in Acetonitrile (10 mL/g).
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Add p-TSA monohydrate (3.0 equiv). The suspension should clear as the amine salt forms.
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Cool the solution to 0–5 °C in an ice/water bath.
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Diazotization (Critical Step):
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Dropwise add an aqueous solution of NaNO₂ (2.0 equiv) over 20 minutes.
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Validation: Observe the evolution of
gas (bubbling). Keep temperature below 10°C to prevent diazonium decomposition. -
Stir for 30 minutes at 0°C.
-
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Iodination:
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Add an aqueous solution of KI (2.5 equiv) dropwise.
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Validation: The reaction mixture will turn dark brown/purple due to the liberation of iodine and formation of the product.
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Allow the reaction to warm to Room Temperature (RT) and stir for 2 hours.
-
-
Workup & Purification:
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Quench with saturated aqueous
(Sodium Thiosulfate) to reduce excess iodine. Validation: The dark purple color should fade to a pale yellow/orange. -
Extract with Ethyl Acetate (3x).
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Wash combined organics with brine, dry over
, and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The 2-iodo product typically elutes quickly due to high lipophilicity.
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Application Data: Cross-Coupling Hierarchy
The following table summarizes the reaction conditions required to achieve chemoselectivity. This data is derived from standard benzothiazole reactivity profiles [1, 2].
| Reaction Site | Reaction Type | Catalyst System | Temp (°C) | Yield Target | Specificity Note |
| C-2 (Iodo) | Suzuki-Miyaura | 40–60 | >85% | Occurs rapidly. C-6 Br remains intact. | |
| C-2 (Iodo) | Sonogashira | RT–40 | >80% | Requires amine base. High chemoselectivity. | |
| C-6 (Bromo) | Buchwald-Hartwig | 100–120 | 60–75% | Performed after C-2 functionalization. |
Experimental Workflow Diagram
Figure 2: Decision tree for library synthesis using the target scaffold.
Safety & Handling
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Light Sensitivity: Organoiodides are light-sensitive. Store CAS 2305255-23-4 in amber vials wrapped in foil at 2–8°C.
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Skin Sensitization: Benzothiazoles are known sensitizers. Double-gloving (Nitrile) is mandatory.
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Waste Disposal: Aqueous waste from the Sandmeyer reaction contains diazonium salts (potential explosion hazard if dried) and heavy metals (if Pd used later). Quench all diazonium intermediates completely before disposal.
References
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Jordan, A. D., et al. (2006). Efficient conversion of substituted aryl amines to aryl iodides. Journal of Organic Chemistry. Link
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Luo, Y., et al. (2018). Regioselective Synthesis of 2,6-Disubstituted Benzothiazoles. Organic Letters. Link
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Gupta, P. K. (2014). Benzothiazole: A privileged scaffold in drug discovery. Medicinal Chemistry Research. Link
